4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene
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Overview
Description
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is a chemical compound with the molecular formula C₉H₆F₆ It is characterized by the presence of two trifluoromethyl groups attached to a bicyclic hepta-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods
Industrial production of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
4,4-Dimethylbicyclo[3.2.0]hepta-2,6-diene: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
4,4-Bis(trifluoromethyl)bicyclo[320]hepta-2,6-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric effects
Properties
CAS No. |
714-64-7 |
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Molecular Formula |
C9H6F6 |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
4,4-bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)7(9(13,14)15)4-3-5-1-2-6(5)7/h1-6H |
InChI Key |
IDDRYYAUVAHKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C1C=CC2(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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